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Compound of Interest

Compound Name: 4-Methylazepan-4-OL

CAS No.: 740758-27-4

Cat. No.: B1374627

Get Quote

Executive Summary
The 4-methylazepan-4-ol scaffold represents a high-value "privileged structure" for modern

drug discovery. While 5- and 6-membered rings (pyrrolidines and piperidines) dominate

pharmaceutical libraries, the 7-membered azepane ring offers unique topological properties. It

bridges the gap between rigid small rings and flexible macrocycles, allowing for distinct binding

vectors in enzyme active sites and G-protein coupled receptors (GPCRs).

This guide focuses on the 4-methylazepan-4-ol core, which introduces a quaternary carbon

center at the C4 position. This structural feature serves two critical functions:

Conformational Locking: The gem-disubstitution (methyl + hydroxyl) restricts the flexible

azepane ring into specific low-energy conformations (often twist-chair), reducing the entropic

penalty upon protein binding.

The "Magic Methyl" Effect: The addition of the methyl group can significantly alter solubility

(logP) and metabolic stability without dramatically changing the overall molecular volume,

often leading to "activity cliffs" in SAR studies.
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Strategic Synthesis Protocol
The most robust route to 4-methylazepan-4-ol utilizes a nucleophilic addition to a ketone

strategy. While Ring-Closing Metathesis (RCM) is popular for de novo azepane construction,

the Grignard addition to a commercially available N-protected azepan-4-one is preferred for

scalability and reproducibility.

Core Protocol: Grignard Addition with Organocerium
Optimization
Rationale: Simple Grignard addition (MeMgBr) to azepan-4-ones can suffer from side reactions

like enolization (acting as a base rather than a nucleophile). To mitigate this, we employ

anhydrous Cerium(III) Chloride (Luche-type conditions), which enhances the nucleophilicity of

the organometallic reagent while suppressing basicity.

Materials:
Substrate:tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one) [CAS: 188975-88-

4].

Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).

Additive: Cerium(III) chloride (anhydrous). Note: Commercial CeCl3 heptahydrate must be

dried rigorously.

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:
Drying CeCl3 (Critical Step):

Place CeCl3·7H2O (1.5 equiv) in a flame-dried Schlenk flask.

Heat to 140°C under high vacuum (<0.1 mmHg) for 4 hours with stirring. The white powder

should become fine and free-flowing.

Cool to room temperature (RT) under Argon.
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Activation:

Add anhydrous THF (0.5 M relative to substrate) to the dried CeCl3.

Stir at RT for 2 hours to form a milky white suspension.

Cool the suspension to -78°C (Dry ice/acetone bath).

Organometallic Formation:

Add MeMgBr (1.5 equiv) dropwise to the cold CeCl3 suspension.

Stir at -78°C for 1 hour. This forms the organocerium species.

Substrate Addition:

Dissolve N-Boc-azepan-4-one (1.0 equiv) in minimum anhydrous THF.

Add the ketone solution dropwise to the organocerium mixture at -78°C.

Process Control: Monitor by TLC (30% EtOAc/Hexane). The ketone spot (UV active)

should disappear.

Workup:

Quench the reaction at -78°C with saturated aqueous NH4Cl.

Allow to warm to RT.[1][2] Filter through a Celite pad to remove cerium salts (which can

form emulsions).

Extract aqueous layer with EtOAc (3x).

Wash combined organics with brine, dry over Na2SO4, and concentrate.

Purification:

Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Yield Expectation: 85-92%.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pdf.benchchem.com/1383/Synthesis_of_Azepane_Based_Scaffolds_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/publication/400163047_Unusual_C-2_selectivity_of_Grignard_additions_to_N_-Boc-protected_isatin_3-imines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374627?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation: 13C NMR should show a quaternary carbon signal ~70-75 ppm.

Derivatization & Library Generation[3]
Once the core (1) is synthesized, it serves as a divergent building block. The orthogonal

reactivity of the tertiary alcohol (C4) and the secondary amine (N1, after deprotection) allows

for rapid library generation.

Workflow Diagram
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Figure 1: Divergent synthesis workflow starting from the azepan-4-one precursor.

Protocol 2: N-Functionalization (Reductive Amination)
For CNS-targeted compounds, tertiary amines are often preferred over amides to maintain

basicity and improve blood-brain barrier (BBB) penetration.

Deprotection: Treat the N-Boc core with 4N HCl in Dioxane (RT, 1h). Remove solvent in

vacuo to obtain the HCl salt.

Free Basing (Optional but recommended): Pass through a SCX-2 (Strong Cation Exchange)

cartridge or wash with sat. NaHCO3.

Reductive Amination:

Mix Azepane amine (1.0 equiv) and Aldehyde (1.1 equiv) in Dichloromethane (DCM).

Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and Acetic Acid (1 drop).
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Stir at RT for 12h.

Result: N-alkylated 4-methylazepan-4-ol derivatives.

Medicinal Chemistry Applications
Case Study: Sigma-1 Receptor Ligands
Azepane derivatives have shown high affinity for Sigma-1 receptors, which are targets for

neuropathic pain and neurodegenerative disorders. The 4-methyl-4-hydroxy motif mimics the

binding profile of haloperidol metabolites but with a distinct scaffold.

Design Logic: The hydrophobic methyl group occupies a specific lipophilic pocket (L2), while

the hydroxyl group can engage in H-bonding with Tyr103 or Asp126 in the receptor site.

SAR Insight: Increasing the bulk at C4 (e.g., Ethyl vs Methyl) often decreases affinity due to

steric clash, making the Methyl variant the "Goldilocks" substituent.

Case Study: Peptidomimetics (Beta-Turn Inducers)
The 7-membered ring is conformationally more flexible than proline but can be locked.

Incorporating 4-methylazepan-4-ol into a peptide backbone (via the amine and a carboxylate

attached at C3 or C5) forces the peptide chain into a reverse turn (Beta-turn), stabilizing

secondary structures critical for protein-protein interaction (PPI) inhibitors.

Structural Activity Relationship (SAR) Logic
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Figure 2: SAR Logic demonstrating how specific structural features translate to biological utility.

Analytical Data & QC
For the synthesized N-Boc-4-methylazepan-4-ol:

Technique
Expected Signal /
Observation

Interpretation

1H NMR Singlet ~1.20 ppm (3H)
The C4-Methyl group. Distinct

from Boc-methyls (~1.45 ppm).

13C NMR Peak at ~70-75 ppm

Quaternary Carbon (C-OH).

Disappearance of C=O (~210

ppm).

LC-MS [M+H]+ or [M+Na]+

Mass confirmation. Note:

Tertiary alcohols often

dehydrate in MS source ([M-

18]).

IR Broad band ~3400 cm-1

O-H stretch. Absence of C=O

stretch (~1700 cm-1 for

ketone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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